molecular formula C21H25FN4O3S B2375980 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate CAS No. 887218-97-5

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate

Cat. No. B2375980
CAS RN: 887218-97-5
M. Wt: 432.51
InChI Key: BTBNVJKJOYMJGY-UHFFFAOYSA-N
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Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H25FN4O3S and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities Research has synthesized various compounds related to thiazolo[3,2-b][1,2,4]triazoles and triazolopyridines, demonstrating significant antimicrobial and antifungal activities. These compounds have been evaluated against a range of bacteria and fungi, showing good to moderate activities. The structural modification of these compounds aims to improve their biological activities, making them potential candidates for developing new antimicrobial and antifungal agents (El‐Kazak & Ibrahim, 2013); (Suresh, Lavanya, & Rao, 2016).

Synthetic Methodologies and Chemical Reactions Studies have developed synthetic methodologies for creating structurally related compounds, exploring different reactions and conditions to enhance efficiency and yield. These methodologies include microwave-assisted synthesis, Mannich reactions, and the Dimroth rearrangement, highlighting the chemical flexibility and potential for further modifications of this compound class for various applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013); (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

Tuberculostatic Activity Structural analogs of the compound have been synthesized and evaluated for their antituberculous activity, demonstrating potential as antituberculous agents. This opens a new avenue for the development of treatments against tuberculosis, a significant global health challenge (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Anticancer Agents and Tubulin Inhibition Triazolopyrimidines related to the compound have shown unique mechanisms of action as anticancer agents, promoting tubulin polymerization in vitro without binding competitively with paclitaxel. This indicates a novel approach to cancer treatment, potentially overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).

Antituberculosis Activity The synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have demonstrated promising antituberculosis activity. These findings suggest the potential for developing new antituberculosis agents from this compound class (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . Downstream effects include reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, high activation energy is required for the formation of certain intermediates in the reaction

properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-7-5-6-8-15(14)22)25-11-9-13(10-12-25)20(28)29-4-2/h5-8,13,17,27H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBNVJKJOYMJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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